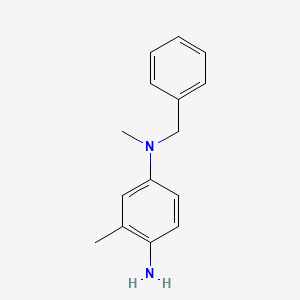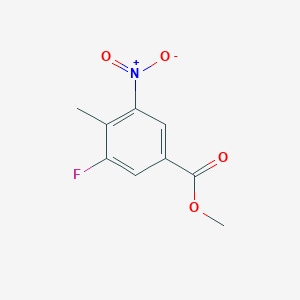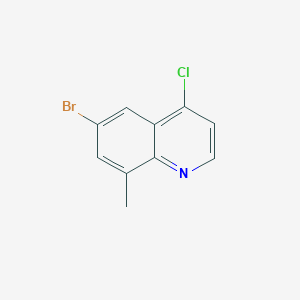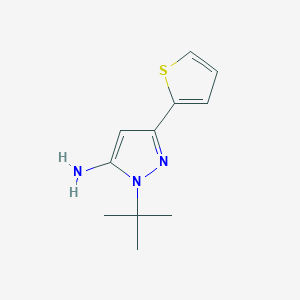![molecular formula C12H16BFO4 B1438789 [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid CAS No. 1311146-36-7](/img/structure/B1438789.png)
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . It can be used to introduce a 5-fluoro-2-(oxan-2-ylmethoxy)phenyl group into other molecules, which is useful for synthesizing complex organic compounds with potential pharmacological activities.
Drug Discovery
Due to its boronic acid moiety, this compound can act as a key intermediate in the synthesis of various pharmaceuticals . It can be used to create new boron-containing drugs that have unique modes of action, such as proteasome inhibitors used in cancer therapy.
Material Science
In material science, this compound can be utilized to modify surface properties of materials. For instance, it can be used to create boronic acid-functionalized surfaces that can capture and detect saccharides and glycoproteins, which is valuable in biosensor development .
Fluorescent Probes
The boronic acid group in this compound can interact with diols, such as those found in sugars, forming reversible covalent complexes. This property allows it to be used in the development of fluorescent probes for the detection of sugars and other diol-containing biomolecules .
Analytical Chemistry
In analytical chemistry, [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid can be used as a molecular recognition element. It can be incorporated into chromatographic systems or sensors to selectively bind and measure the concentration of analytes with diol groups .
Chemical Biology
This compound can serve as a tool in chemical biology to study carbohydrate-mediated biological processes. It can be used to investigate the role of carbohydrates in cell signaling, cell adhesion, and pathogen infection .
Catalysis
Boronic acids are known to be catalysts in various organic reactions. [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid could potentially be used to catalyze reactions involving the formation or rearrangement of carbon-oxygen bonds .
Environmental Monitoring
Finally, due to its selective binding to diols, this compound can be employed in environmental monitoring to detect pollutants that contain diol groups. This application is particularly relevant for the detection of certain pesticides and herbicides in water sources .
Safety and Hazards
“[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid” is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives, including this compound, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid acts as an organoboron reagent . The reaction involves the transmetalation of the organoboron reagent to a palladium complex, followed by a reductive elimination step that forms the carbon-carbon bond .
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives have been used in the synthesis of various bioactive compounds . For instance, 5-fluoro-2-oxindole derivatives, which are potential α-glucosidase inhibitors, have been synthesized using similar compounds . α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can help control postprandial hyperglycemia .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
As part of the suzuki–miyaura coupling reaction, this compound contributes to the formation of carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors.
Action Environment
The action, efficacy, and stability of [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water is a known issue . Additionally, the Suzuki–Miyaura coupling reaction, in which this compound is used, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of conditions, potentially enhancing the versatility of [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid in synthetic applications.
Propriétés
IUPAC Name |
[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-9-4-5-12(11(7-9)13(15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJYABYGSCBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)


![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)





![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)